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Introduction

Methyl 11-0x0-9-undecenoate is a fatty acid ester with the chemical formula C12H2003.[1]
Its structure, featuring a terminal methyl ester, an internal double bond, and a terminal
aldehyde group, suggests potential for diverse chemical reactivity and biological activity. This
technical guide provides a comprehensive review of the currently available scientific literature
on Methyl 11-ox0-9-undecenoate, focusing on its chemical properties, synthesis, and known
biological context. Due to the limited specific research on this compound, this guide also
contextualizes the potential significance of related fatty acid esters where applicable.

Chemical and Physical Properties

The fundamental chemical and physical properties of Methyl 11-0x0-9-undecenoate have
been computationally predicted and are available across several chemical databases. These
properties are essential for understanding its behavior in chemical and biological systems.
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Property Value Source
Molecular Formula C12H2003 PubChem[1]
Molecular Weight 212.28 g/mol PubChem[1]
IUPAC Name methyl 11-oxoundec-9-enoate PubChem[1]
CAS Number 53613-55-1 PubChem[1]
XLogP3 2.8 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 3 PubChem[1]
Rotatable Bond Count 9 PubChem[1]

A variety of other physicochemical properties, such as ideal gas heat capacity, dynamic
viscosity, and octanol/water partition coefficient, have also been estimated and are available
through chemical property databases.[2]

Synthesis and Characterization

Detailed, peer-reviewed synthesis protocols specifically for Methyl 11-ox0-9-undecenoate are
not readily available in the current scientific literature. However, general synthetic strategies for
related unsaturated fatty acid esters often involve oleochemical transformations, such as
esterification, oxidation, and isomerization of readily available precursors.

Spectroscopic Data

Mass Spectrometry (MS): Methyl 11-ox0-9-undecenoate has been identified as a constituent
of the methanolic extract of the clam Paratapes undulatus. In this study, gas chromatography-
mass spectrometry (GC-MS) analysis identified the compound and reported the following main
mass-to-charge ratio (m/z) fragments: 41, 43, 55, 57, 70, 83, 98, 111, 152, and 181.[3]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: As of this review, specific
IH NMR, 3C NMR, and IR spectroscopic data for Methyl 11-o0x0-9-undecenoate have not
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been published in the accessible scientific literature. The characterization of this molecule
would heavily rely on these techniques to confirm its structure and stereochemistry.

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of pure Methyl 11-0x0-9-undecenoate
is limited. Its presence in a marine mollusk suggests a potential role as a signaling molecule or
a defense compound. The methanolic extract of Paratapes undulatus, in which this compound
was detected, exhibited antibacterial, antibiofilm, and antioxidant activities.[3] However, as the
extract contains a complex mixture of compounds, it is not possible to attribute these activities
specifically to Methyl 11-ox0-9-undecenoate.

The broader class of fatty acid esters is known to possess a wide range of biological activities,
including antimicrobial, anti-inflammatory, and anticancer properties. The enone and aldehyde
functionalities within Methyl 11-o0x0-9-undecenoate are reactive moieties that could potentially
interact with biological macromolecules, suggesting that this compound could be a target for
future pharmacological investigation.

Experimental Protocols for Bioactivity Screening of
Natural Extracts

While no specific bioassays for Methyl 11-o0xo0-9-undecenoate are reported, the study on the
Paratapes undulatus extract employed standard methodologies to assess its biological
potential. These protocols are representative of the types of assays that would be used to
evaluate the activity of the pure compound.

Free Radical Scavenging Activity (DPPH Assay):[3]

A solution of 0.1 mmol/l 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

Various concentrations of the test sample (e.g., the clam extract) are added to the DPPH
solution.

The mixture is incubated for 20 minutes at 37°C in the dark.

The absorbance is measured at 517 nm.
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» The free radical scavenging activity is expressed as the IC50 value, which is the
concentration of the test sample required to scavenge 50% of the DPPH radicals.

Total Antioxidant Capacity (TAC) Assay:[3]

A reagent solution is prepared containing 0.6 M sulfuric acid, 28 mM sodium phosphate, and
4 mM ammonium molybdate.

The test sample is mixed with the reagent solution.

The mixture is incubated in a water bath at 95°C for 1.5 hours.

After cooling to room temperature, the absorbance of the green phosphate/molybdenum(V)
complex is measured at 695 nm.

Logical Workflow for Future Research

Given the current lack of in-depth knowledge, a logical workflow for future research on Methyl
11-oxo0-9-undecenoate can be proposed. This workflow would aim to systematically
synthesize, characterize, and evaluate the biological potential of this molecule.
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Caption: Proposed research workflow for Methyl 11-0x0-9-undecenoate.

Conclusion

Methyl 11-o0x0-9-undecenoate is a fatty acid ester that has been identified in a natural source
but remains largely uncharacterized in the scientific literature. While its fundamental chemical
properties can be estimated, there is a significant gap in our understanding of its synthesis,
detailed spectroscopic properties, and specific biological activities. The presence of reactive
functional groups suggests that this molecule could be a promising candidate for further
investigation in the fields of chemical biology and drug discovery. The experimental protocols
and research workflow outlined in this guide provide a framework for future studies aimed at
unlocking the potential of Methyl 11-0x0-9-undecenoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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